MeOSuc-Ala-Ala-Pro-Val-MNA
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Overview
Description
MeOSuc-Ala-Ala-Pro-Val-4-MNA, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-4-methoxy-2-naphthylamide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a fluorogenic substrate for elastase, an enzyme that breaks down elastin and other proteins. The compound can be detected at 425 nm with an excitation wavelength of 340 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Val-4-MNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The methoxysuccinyl group is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Val-4-MNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Val-4-MNA primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the peptide bond releases 4-methoxy-2-naphthylamine, which can be detected fluorometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of elastase and is conducted in a buffered aqueous solution at physiological pH. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .
Major Products Formed
The major product formed from the hydrolysis of MeOSuc-Ala-Ala-Pro-Val-4-MNA is 4-methoxy-2-naphthylamine. This product is detected based on its fluorescent properties, which are used to measure elastase activity .
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Val-4-MNA is widely used in scientific research due to its specificity and sensitivity as an elastase substrate. Some of its key applications include:
Biochemistry: Used to study the activity and inhibition of elastase and other proteases.
Pharmacology: Utilized in drug discovery and development to screen for elastase inhibitors.
Industrial Applications: Applied in the quality control of elastase-containing products.
Mechanism of Action
MeOSuc-Ala-Ala-Pro-Val-4-MNA functions as a substrate for elastase. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This reaction is crucial for studying elastase activity and its role in various biological processes. The molecular target of this compound is elastase, and the pathway involves the cleavage of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide: Another elastase substrate that releases p-nitroaniline upon hydrolysis.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone: A cell-permeable inhibitor of elastase.
Uniqueness
MeOSuc-Ala-Ala-Pro-Val-4-MNA is unique due to its fluorogenic properties, which allow for sensitive and specific detection of elastase activity. Unlike other substrates that release chromogenic products, this compound releases a fluorescent product, making it highly suitable for applications requiring high sensitivity .
Properties
Molecular Formula |
C32H43N5O8 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1 |
InChI Key |
SQHNENFAYWRAIM-BRWWKBNHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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